

Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Bromo-5-methoxypyridine**

Cat. No.: **B047582**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key organic building block, **2-Bromo-5-methoxypyridine**. The nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data presented herein serve as a critical resource for compound identification, structural verification, and quality control in research and development settings.

Spectroscopic Data Summary

The following sections detail the characteristic spectroscopic signatures of **2-Bromo-5-methoxypyridine**. The data is compiled for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The ^1H and ^{13}C NMR data for **2-Bromo-5-methoxypyridine** are presented below.

^1H NMR Spectroscopic Data (400 MHz, CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.19	d	2.8	H-6
7.42	d	8.8	H-3
7.15	dd	8.8, 2.8	H-4
3.84	s	-	-OCH ₃

¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppm	Assignment
155.9	C-5
148.1	C-6
141.8	C-2
123.1	C-3
140.2	C-4
55.8	-OCH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

FT-IR Spectroscopic Data (cm⁻¹)

Wavenumber (cm ⁻¹)	Assignment
~3050	ν (C-H) aromatic
~1570, 1460	ν (C=C), ν (C=N)
~1280, 1030	ν (C-O-C)
~780	ν (C-Br)

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Mass Spectrometry Data (Electron Ionization)

m/z	Assignment
187/189	[M] ⁺
159/161	[M-CO] ⁺
108	[M-Br] ⁺
78	[C ₅ H ₄ N] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for reproducing these results.

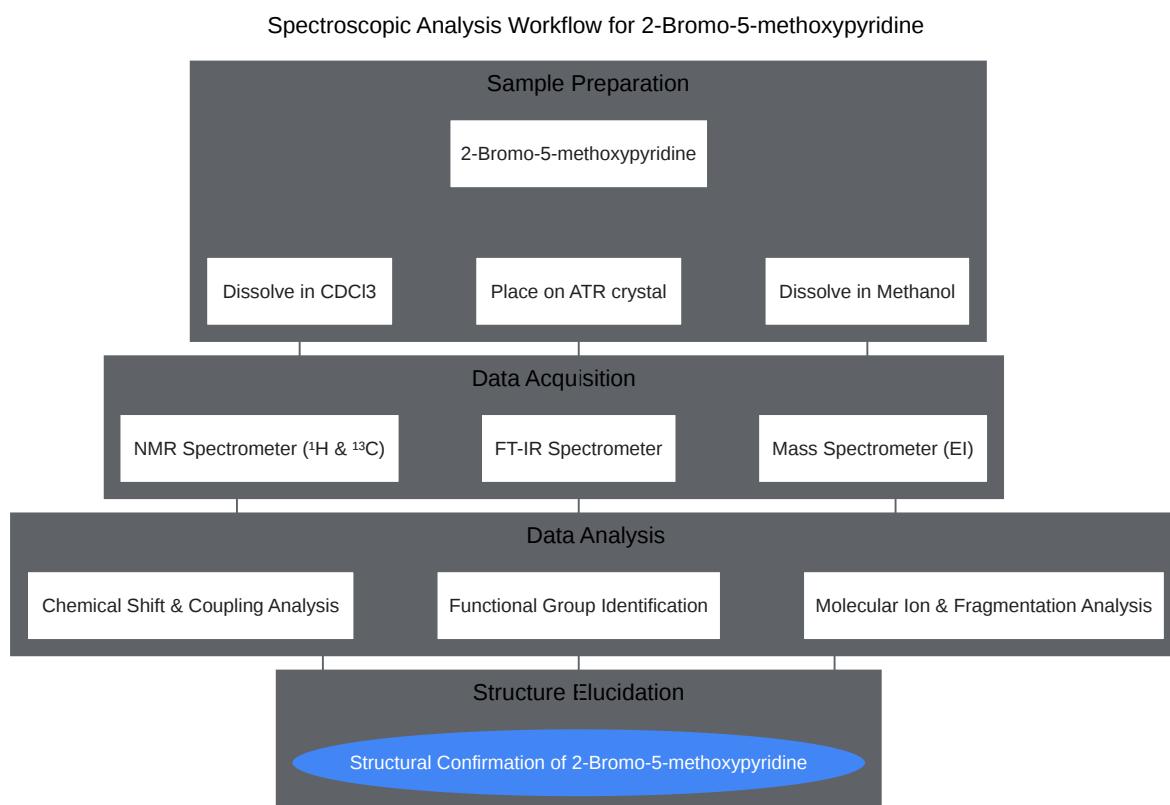
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **2-Bromo-5-methoxypyridine** was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The solution was transferred to a 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer.

- ^1H NMR Acquisition: The spectrum was acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- ^{13}C NMR Acquisition: The spectrum was acquired with a spectral width of 250 ppm, a relaxation delay of 2.0 s, and 1024 scans.
- Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ^1H NMR and the residual CDCl_3 signal at 77.16 ppm for ^{13}C NMR.

Infrared (IR) Spectroscopy

- Sample Preparation: A small amount of solid **2-Bromo-5-methoxypyridine** was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The FT-IR spectrum was recorded on an FT-IR spectrometer equipped with a universal ATR sampling accessory.
- Acquisition: The spectrum was acquired in the range of 4000-400 cm^{-1} by co-adding 32 scans at a resolution of 4 cm^{-1} . A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.
- Data Processing: The resulting transmittance spectrum was converted to absorbance.


Mass Spectrometry (MS)

- Sample Introduction: A dilute solution of **2-Bromo-5-methoxypyridine** in methanol was introduced into the mass spectrometer via direct infusion.
- Instrumentation: The mass spectrum was obtained on a mass spectrometer operating in the electron ionization (EI) mode.
- Ionization: The sample was ionized using a standard EI source with an electron energy of 70 eV.
- Mass Analysis: The mass spectrum was scanned over a mass range of m/z 50-300.

- Data Processing: The resulting mass spectrum was analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for bromine ($^{19}\text{Br}/^{81}\text{Br}$) was used to confirm the presence of a bromine atom in the molecular ion and its fragments.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound such as **2-Bromo-5-methoxypyridine**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic analysis of **2-Bromo-5-methoxypyridine**.

- To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromo-5-methoxypyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b047582#spectroscopic-data-of-2-bromo-5-methoxypyridine-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com